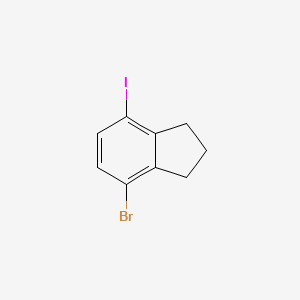![molecular formula C9H9BrO3 B13699688 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 69464-38-6](/img/structure/B13699688.png)
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of benzo[b][1,4]dioxine, featuring bromine and methoxy functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques .
化学反応の分析
Types of Reactions
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the corresponding hydrogenated compounds.
科学的研究の応用
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the bromine atom, which may influence its chemical properties and interactions.
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: Contains a nitro group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
特性
CAS番号 |
69464-38-6 |
|---|---|
分子式 |
C9H9BrO3 |
分子量 |
245.07 g/mol |
IUPAC名 |
6-bromo-7-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9BrO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3H2,1H3 |
InChIキー |
LKGXOHIPYYXAIY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)OCCO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


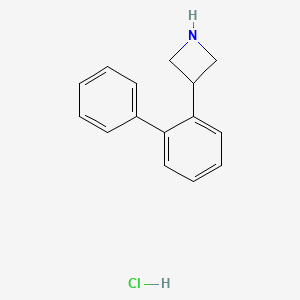
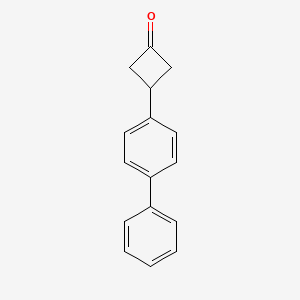


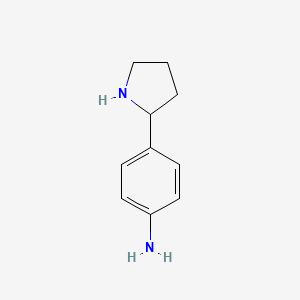
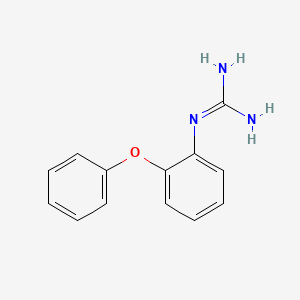
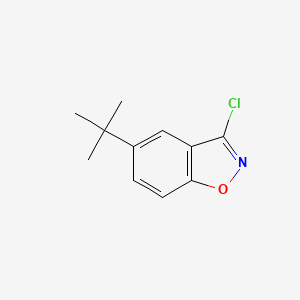
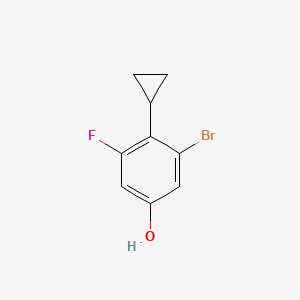
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
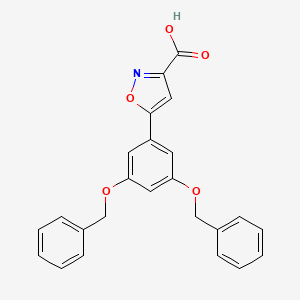
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)

